Product packaging for 1H-Pyrazolo[4,3-c]pyridin-3-ol(Cat. No.:CAS No. 3268-73-3)

1H-Pyrazolo[4,3-c]pyridin-3-ol

Cat. No.: B1619139
CAS No.: 3268-73-3
M. Wt: 135.12 g/mol
InChI Key: REJIEQCCTGTBQO-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]pyridin-3-ol is a useful research compound. Its molecular formula is C6H5N3O and its molecular weight is 135.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B1619139 1H-Pyrazolo[4,3-c]pyridin-3-ol CAS No. 3268-73-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dihydropyrazolo[4,3-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-4-3-7-2-1-5(4)8-9-6/h1-3H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJIEQCCTGTBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329067
Record name 1H-Pyrazolo[4,3-c]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3268-73-3
Record name 1H-Pyrazolo[4,3-c]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Pyrazolopyridine Scaffolds Within Heterocyclic Chemistry

Pyrazolopyridine scaffolds, which are fused aza-heterocyclic systems, represent a cornerstone in the development of compounds with diverse applications. These structures are integral to medicinal chemistry and materials science due to their unique electronic and structural properties. mdpi.commdpi.com The fusion of a π-excessive pyrazole (B372694) ring with a π-deficient pyridine (B92270) ring results in a planar, rigid structure with notable dipolar characteristics. mdpi.com This inherent chemical architecture allows for extensive functionalization, leading to a wide array of derivatives with varied biological activities. mdpi.comconnectjournals.com

The significance of pyrazolopyridine scaffolds is underscored by their prevalence in numerous biologically active molecules. mdpi.com Researchers have successfully synthesized derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comnih.gov For instance, certain pyrazolopyridine derivatives have shown potential in treating neurodegenerative disorders by offering neuroprotection through antiapoptotic pathways. nih.govuniroma1.it The versatility of this scaffold has made it a "privileged structure" in drug discovery, with many compounds undergoing preclinical and clinical evaluation. tandfonline.comnih.govnih.gov

The following table provides a snapshot of the diverse biological activities associated with various pyrazolopyridine scaffolds:

Biological ActivityPyrazolopyridine Scaffold TypeReference
AnticancerPyrazolo[3,4-d]pyrimidine nih.gov
Anti-inflammatoryPyrazolo[1,5-a]pyridines mdpi.com
AntimicrobialPyrazolo[1,5-a]pyridines mdpi.com
AntiviralPyrazolo[1,5-a]pyridines mdpi.com
NeuroprotectivePyrazolopyridine derivatives nih.govuniroma1.it
Kinase InhibitionPyrazolo[3,4-d]pyrimidine nih.gov

Structural Context of the 1h Pyrazolo 4,3 C Pyridine Core System

The 1H-Pyrazolo[4,3-c]pyridine core is a specific isomer within the broader pyrazolopyridine family, characterized by the fusion of a pyrazole (B372694) ring and a pyridine (B92270) ring. mdpi.com This arrangement results in a bicyclic heterocyclic system with distinct chemical properties. The core structure of 1H-Pyrazolo[4,3-c]pyridine itself has the molecular formula C6H5N3. nih.gov

The specific compound of interest, 1H-Pyrazolo[4,3-c]pyridin-3-ol, features a hydroxyl (-OH) group at the 3-position of the pyrazole ring. Another related compound, 1H-Pyrazolo[4,3-c]pyridin-4-ol, has the molecular formula C6H5N3O. nih.gov The presence and position of substituents, such as the hydroxyl group and others, significantly influence the molecule's chemical reactivity and biological interactions. nih.gov For example, a bromo-substituted analogue, 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol, has been investigated for its potential as an inhibitor of tropomyosin receptor kinases (TRKs), highlighting the importance of specific functional groups in determining biological activity. smolecule.com

The structural characteristics of several pyrazolo[4,3-c]pyridine derivatives are summarized in the table below:

Compound NameMolecular FormulaKey Structural FeaturesReference
1H-Pyrazolo[4,3-c]pyridineC6H5N3Fused pyrazole and pyridine rings. nih.gov
1H-Pyrazolo[4,3-c]pyridin-4-olC6H5N3OHydroxyl group at the 4-position. nih.gov
4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-olC6H5BrN4OBromine at the 4-position and a hydroxyl group at the 3-position. smolecule.com
1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acidC10H15N3O2Isopropyl group at N1, carboxylic acid at C3, and a tetrahydropyridine (B1245486) ring. vulcanchem.com
5-(4-Chlorophenylsulfonyl)-6-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridineC18H20ClN3O2S4-chlorophenylsulfonyl group at the 5-position and an isopropyl group at the 6-position of a tetrahydropyridine ring. ontosight.ai

Computational Chemistry and Modeling of 1h Pyrazolo 4,3 C Pyridin 3 Ol

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how derivatives of the 1H-Pyrazolo[4,3-c]pyridine scaffold might interact with biological targets at an atomic level.

Research has shown that pyrazolo[4,3-c]pyridine derivatives are promising candidates for targeted therapies. In one key study, a structure-guided computational screening led to the development of the first inhibitors of the PEX14–PEX5 protein-protein interaction (PPI), which is critical for the metabolism of Trypanosoma parasites. acs.org The initial in silico hit, a pyrazolo[4,3-c]pyridine derivative, was predicted to bind to the Trypanosoma brucei PEX14 (TbPEX14) surface. acs.org The docking pose revealed that the central pyrazolo[4,3-c]pyridine scaffold lays over Phe17 and Phe34 residues, forming favorable π–π interactions. acs.org Further optimization, guided by docking, led to hybrid molecules with superior inhibitory activity. acs.org

In another study focusing on a related scaffold, pyrazolo[4,3-c]pyridine derivatives were investigated as potential anticancer agents targeting the CREB-binding protein (CREBBP). niscpr.res.in Molecular docking studies indicated that these compounds could effectively bind within the active site of the target protein. niscpr.res.in Similarly, docking simulations for pyrazolo[3,4-b]pyridine derivatives against the c-Met kinase active site were performed to understand their binding patterns and support their observed biological activity. rsc.orgnih.gov While not the exact 1H-Pyrazolo[4,3-c]pyridin-3-ol, these studies on related isomers highlight a common and effective methodology for this class of compounds.

ScaffoldTarget ProteinKey Findings from DockingReference
Pyrazolo[4,3-c]pyridineTrypanosoma brucei PEX14Scaffold forms π–π interactions with Phe17 and Phe34; guided the design of more potent inhibitors. acs.org
Pyrazolo[4,3-c]pyridineCREB-binding protein (CREBBP)Substituted derivatives show good affinity and activity in the binding site, correlating with anticancer effects. niscpr.res.in
Pyrazolo[3,4-b]pyridinec-Met KinaseInvestigated binding patterns of promising derivatives in the enzyme's active site to rationalize inhibitory activity. rsc.orgnih.gov
Pyrazolo[3,4-d]pyrimidineCDK2Docking confirmed essential hydrogen bonding interactions with Leu83 in the CDK2 active site. rsc.org

Homology Modeling in Target Protein Structure Prediction

When the three-dimensional structure of a target protein has not been determined experimentally (e.g., via X-ray crystallography or NMR spectroscopy), homology modeling can be used to construct a predictive model. This technique relies on the target protein's amino acid sequence and a known experimental structure of a homologous protein, which serves as a template.

This approach was critical in the discovery of pyrazolo[4,3-c]pyridine-based inhibitors of the PEX14–PEX5 interaction. acs.org The in silico screening that identified the initial hits was performed using a homology model of Trypanosoma brucei PEX14. acs.org This model was built using the NMR structure of the human PEX14 N-terminal domain (PDB ID: 2W84) as a template, enabling the subsequent docking and virtual screening efforts. acs.org

Similarly, in the pursuit of inhibitors for Salt Inducible Kinase 2 (SIK2), a homology structure of the kinase was utilized. google.com This model served as the template for designing novel 1H-pyrazolo[3,4-b]pyridine inhibitors, demonstrating the utility of homology modeling in cases where the target structure is not available in public databases. google.com

In Silico Screening Methodologies for Hit Identification and Virtual Libraries

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical structures to identify molecules that are most likely to bind to a drug target. This method is significantly faster and more cost-effective than high-throughput screening of physical compounds.

A prime example of this methodology's success is the identification of a pyrazolo[4,3-c]pyridine derivative as a potent hit against TbPEX14. acs.org An in silico screening cascade applied to a virtual library identified several compounds with convincing docking poses, with the pyrazolo[4,3-c]pyridine scaffold emerging as the most promising. acs.org This computational hit was then synthesized and validated experimentally, confirming its activity and serving as a starting point for further chemical optimization. acs.org

Other computational strategies, such as the Fragment-Field Drug Design (FFDD) workflow, have also been employed to guide lead identification and screening efforts for related pyrazolopyridine inhibitors targeting kinases like SIK2. google.com These methodologies allow for the rapid exploration of chemical space to pinpoint novel and effective scaffolds. niscpr.res.ingoogle.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of molecules, such as orbital energies, charge distribution, and chemical reactivity. These calculations provide fundamental insights that can complement experimental findings.

For the broader class of pyrazolopyridines, quantum chemical methods have been used to correlate computed electronic properties with observed activities. In a study on aryl pyrazolo[3,4-b]pyridine derivatives as corrosion inhibitors for copper, a good correlation was found between the computationally derived energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the experimentally measured inhibition efficiencies. rsc.org

In Silico Pharmacokinetic Profiling (e.g., ADMET Studies)

The journey of a drug candidate involves more than just high target affinity; it must also possess favorable pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction allows for the early assessment of a compound's likely behavior in the body.

For derivatives of related pyrazolopyrimidine scaffolds, in silico ADMET studies have been performed to predict key characteristics. tandfonline.comnih.gov These predictions include aqueous solubility, passive oral absorption (often related to properties like the Polar Surface Area or PSA), and potential for hepatotoxicity. tandfonline.comnih.gov For instance, in one study, most synthesized compounds were predicted to have good passive oral absorption and several were predicted to have no hepatotoxicity. nih.gov

Similar in silico ADME studies were conducted for pyrazolo[3,4-b]pyridine derivatives developed as c-Met kinase inhibitors to predict their physicochemical and pharmacokinetic profiles. rsc.orgnih.gov These computational assessments are crucial for prioritizing compounds for further preclinical development and can help identify potential liabilities early in the discovery process. nih.gov

Drug-Likeness Predictions

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. These predictions are often based on molecular descriptors and established guidelines, such as Lipinski's Rule of Five.

The initial pyrazolo[4,3-c]pyridine hit identified as a PEX14–PEX5 PPI inhibitor was noted for having a "proper drug-likeness profile," which made it an attractive starting point for a medicinal chemistry program. acs.org Computational tools can rapidly calculate properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to assess drug-likeness. nih.gov

In studies of related pyrazolopyrimidine inhibitors, drug-likeness was assessed using methods like the BOILED-Egg chart, which visualizes predicted gastrointestinal absorption and blood-brain barrier penetration. rsc.orgnih.gov It is also recognized, however, that certain target classes, such as protein-protein interfaces, may require inhibitors that go beyond the classical criteria of drug-likeness. acs.orgcnr.it

Compound ClassComputational MethodPredicted PropertiesReference
Pyrazolo[4,3-c]pyridine derivativeDescriptor CalculationCharacterized by a proper drug-likeness profile, making it a good starting point for optimization. acs.org
Pyrazolo[3,4-d]pyrimidine derivativesADMET PredictionPredicted good aqueous solubility and passive oral absorption for most compounds. tandfonline.comnih.gov
Pyrazolo[3,4-b]pyridine derivativesADME PredictionUsed to predict physicochemical and pharmacokinetic characteristics of potential c-Met inhibitors. rsc.orgnih.gov
Pyrazolo[4,3-e]...triazine sulfonamidesADMET PredictionComputer models used to estimate the pharmacokinetic profile as an alternative to some biological experiments. nih.gov

Medicinal Chemistry and Pharmacological Investigations of 1h Pyrazolo 4,3 C Pyridin 3 Ol Analogues

Broad-Spectrum Biological Activities and Therapeutic Potentials

Analogues of 1H-pyrazolo[4,3-c]pyridin-3-ol have demonstrated a remarkable range of biological effects, underscoring their significance in drug discovery. researchgate.net The fusion of a pyrazole (B372694) and a pyridine (B92270) ring creates a bicyclic system that is structurally analogous to purine (B94841) bases, allowing these compounds to interact with a variety of enzymes and receptors. mdpi.com This has led to the identification of derivatives with potent anticancer, antimicrobial, anti-inflammatory, analgesic, central nervous system modulatory, and trypanocidal properties. researchgate.netwikipedia.orguni-hannover.de

Anticancer and Antiproliferative Potentials

The quest for novel chemotherapeutic agents has driven extensive research into pyrazolopyridine derivatives. Several analogues of this compound have emerged as promising candidates with significant anticancer and antiproliferative activities. researchgate.net These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases and induction of apoptosis. researchgate.net

A number of novel pyrazolo[4,3-c]pyridine derivatives have been synthesized and evaluated for their antitumor activity. nih.gov For instance, certain derivatives demonstrated potent activity against MCF-7 and HepG2 cancer cell lines, with IC50 values in the low microgram per milliliter range. nih.gov Another study focused on 3,7-disubstituted pyrazolo[3,4-c]pyridines, with the most active compounds showing IC50 values between 3.0 and 16.0 μM against various cancer cell lines. researchgate.net The antiproliferative activity of these compounds is often attributed to their ability to induce cell cycle arrest. researchgate.net

Compound IDCancer Cell LineIC50 (µM)Source
Compound 41 MCF71.937 (µg/mL) nih.gov
Compound 41 HepG23.695 (µg/mL) nih.gov
Compound 42 HCT1162.914 (µg/mL) nih.gov
11a A2058, DU145, PC33.0 - 16.0 researchgate.net
12a A2058, DU145, PC33.0 - 16.0 researchgate.net

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The structural similarity of pyrazolopyridines to purines suggests their potential as antimicrobial agents by interfering with nucleic acid metabolism in microorganisms. acs.org Research has confirmed that analogues of this compound exhibit a broad spectrum of antimicrobial activities.

Antibacterial and Antifungal Activity: Studies have demonstrated the efficacy of pyrazolopyridine derivatives against various bacterial and fungal strains. For example, certain 1H-pyrazolo[3,4-b]pyridine derivatives have shown significant activity against anaerobic bacteria. nih.gov Other synthesized pyrazolo[3,4-b]pyridines displayed moderate antibacterial activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. japsonline.com Similarly, antifungal activity has been observed against species like Candida albicans and Aspergillus fumigatus. researchgate.net

Antiviral Activity: The antiviral potential of pyrazolopyridine analogues has also been explored. A study on pyrazolo[4,3-c]quinolin-3-one derivatives, which share a similar core structure, showed modest inhibitory activity against vaccinia virus and herpes simplex virus type 1 (HSV-1). nih.gov However, a broader screening of pyrazolo[4,3-e] wikipedia.orgacs.orgnih.govtriazine derivatives did not reveal significant antiviral effects against a panel of DNA and RNA viruses. jcsp.org.pk

Compound SeriesTarget OrganismActivity/MICSource
1H-pyrazolo[3,4-b]pyridine derivativesAnaerobic bacteriaElevated activity nih.gov
Pyrazolo[3,4-b]pyridines (6a-h)B. subtilis, S. aureus, E. coli, P. aeruginosaModerate activity japsonline.com
Pyrazolo[4,3-c]quinolin-3-one (3c, 3d)Vaccinia virusModest inhibition nih.gov
Pyrazolo[4,3-c]quinolin-3-ones (3a-f)Herpes simplex virus type 1Modest inhibition nih.gov

Anti-inflammatory Effects

Several pyrazolopyridine derivatives have been investigated for their anti-inflammatory properties. researchgate.net The mechanism of action is often linked to the inhibition of key inflammatory mediators. For instance, a series of pyrazolo[4,3-c]cinnoline derivatives were synthesized and evaluated for their anti-inflammatory activity, with some compounds showing promising results and reduced ulcerogenic potential compared to naproxen. researchgate.net The anti-inflammatory effects of pyrazole-containing compounds are a well-documented area of research. japtronline.comglobalresearchonline.netmdpi.com

Analgesic Activities

The analgesic potential of pyrazolopyridine analogues has also been a subject of investigation. Studies on pyrazolo[3,4-c]pyrazole (B14755706) derivatives have demonstrated their analgesic properties. researchgate.netsciencescholar.us A series of 4,5-disubstituted-3-methyl-1,3a,4,5-tetrahydropyrazolo[3,4-c]-pyrazoles were synthesized and showed significant analgesic activity in animal models. globalresearchonline.net

Central Nervous System (CNS) Modulatory Effects

The pyrazolopyridine scaffold has been explored for its effects on the central nervous system. Certain pyrazolopyridines have been investigated as anxiolytic agents, acting as positive allosteric modulators of the GABAA receptor. wikipedia.org A series of pyrazolo[4,3-c]pyridines have been synthesized and evaluated as potential anxiolytic agents, with some compounds showing a pharmacological profile distinct from diazepam and possessing a high affinity for central benzodiazepine (B76468) receptors. researchgate.net

Trypanocidal Activity

A significant development in the therapeutic application of pyrazolopyridine analogues is their activity against Trypanosoma parasites, the causative agents of devastating diseases. uni-hannover.de Specifically, pyrazolo[4,3-c]pyridine derivatives have been identified as the first inhibitors of the PEX14-PEX5 protein-protein interaction, which is crucial for the import of proteins into the glycosomes of these parasites. uni-hannover.deacs.org Disrupting this process has fatal consequences for the parasite. uni-hannover.de Structure-activity relationship studies have led to the development of compounds with significant cellular activity against Trypanosoma brucei gambiense and Trypanosoma cruzi. uni-hannover.de Further research on other pyrazolopyridine systems, such as 1H-pyrazolo[3,4-b]pyridine derivatives, has also shown promising trypanocidal activity. scielo.brnih.gov

Compound SeriesTargetMechanism of ActionSource
Pyrazolo[4,3-c]pyridinesTrypanosoma brucei, Trypanosoma cruziInhibition of PEX14-PEX5 protein-protein interaction uni-hannover.deacs.org
1H-pyrazolo[3,4-b]pyridine derivativesTrypanosoma cruziNot specified scielo.brnih.gov

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic treatments is a significant area of research. While the broader class of pyrazolopyridines has been investigated for antileishmanial properties, specific studies focusing on this compound analogues are not extensively documented in publicly available literature. mdpi.com However, research on related pyrazolopyridine isomers suggests the potential of this chemical class. For instance, a series of pyrazolo(dihydro)pyridines were synthesized and evaluated for their efficacy against visceral leishmaniasis. Within this series, compounds 6d and 6j demonstrated notable activity against intracellular amastigotes, with compound 6j also showing significant clearance of parasitic burden in the spleen and liver of animal models. mdpi.com The mechanism of action for compound 6j was found to involve the induction of programmed cell death in the parasite. mdpi.com While these findings are for a different pyrazolopyridine scaffold, they highlight the potential of the general structure in antileishmanial drug discovery.

Antituberculosis Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health challenge, necessitating the development of new therapeutic agents. Research into the antitubercular potential of 1H-pyrazolo[4,3-c]pyridine derivatives has yielded promising results. A study focused on 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives identified compounds with inhibitory activity against Mycobacterium tuberculosis (MTB) pantothenate synthetase (PS), a crucial enzyme for the bacterium's survival. nih.gov

In this study, a series of forty derivatives were synthesized and evaluated. The most active compound, 1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide (6ac) , exhibited a half-maximal inhibitory concentration (IC₅₀) of 21.8 µM against MTB PS and a minimum inhibitory concentration (MIC) of 26.7 µM against the MTB H37Rv strain. nih.gov Importantly, this compound was found to be non-cytotoxic at a concentration of 50 µM in a RAW 264.7 cell line, suggesting a favorable preliminary safety profile. nih.gov

Compound IDTargetIC₅₀ (µM)MIC against MTB H37Rv (µM)Cytotoxicity (RAW 264.7 cells, 50 µM)
6ac MTB Pantothenate Synthetase21.8 ± 0.826.7Non-cytotoxic

Enzyme and Receptor Modulation

The ability of small molecules to modulate the activity of enzymes and receptors is a cornerstone of modern drug discovery. The following sections explore the documented interactions of this compound analogues with specific biological targets.

Kinase Inhibition (e.g., CDK2, Kit kinase, ZAK, p38MAPK)

Phosphodiesterase (PDE) Inhibition (e.g., PDE1)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of these enzymes can have therapeutic effects in a range of disorders. Despite the investigation of other pyrazolopyridine isomers as PDE inhibitors, there is a notable absence of specific research detailing the activity of this compound analogues as inhibitors of PDE1 or other PDE isoforms.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a key role in lipid metabolism and is a target for the treatment of dyslipidemia. Extensive searches of the scientific literature did not yield specific studies on this compound analogues acting as PPARα agonists. Research in this area has predominantly focused on other isomers, such as 1H-pyrazolo[3,4-b]pyridine derivatives. eurekaselect.com

Sphingosine-1-Phosphate Receptor 2 (S1PR2) Antagonism

Sphingosine-1-phosphate receptors (S1PRs) are a class of G protein-coupled receptors involved in various physiological processes, including immune cell trafficking and vascular function. S1PR2 has emerged as a therapeutic target for various conditions. However, there is no readily available scientific literature that specifically describes the investigation of this compound analogues as antagonists of the S1PR2 receptor.

Acetylcholinesterase (AChE) Inhibition

Tyrosinase Enzyme Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. The investigation of pyrazole derivatives as tyrosinase inhibitors has shown some promise. For instance, certain 3,5-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives have demonstrated significant tyrosinase inhibitory activity. nih.gov One study aimed to screen for tyrosinase inhibitors by synthesizing halogen-substituted pyrazolopyridine derivatives. nih.gov However, specific studies detailing the tyrosinase inhibitory potential of analogues directly derived from the this compound scaffold, including their IC50 values and structure-activity relationships, are limited in the current scientific literature.

Modulation of Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4)

Metabotropic glutamate receptor 4 (mGlu4) is a promising therapeutic target for the treatment of central nervous system disorders, including Parkinson's disease. Positive allosteric modulators (PAMs) of mGlu4 are of particular interest. Research in this area has led to the discovery of a potent and selective mGlu4 PAM based on a pyrazolo[4,3-b]pyridine scaffold, namely N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506). nih.gov This compound emerged from the exploration of amide bioisosteres of a common picolinamide (B142947) core. While this finding highlights the potential of the broader pyrazolopyridine class as mGlu4 modulators, specific investigations into analogues of the this compound isomer for this activity are not yet prevalent in the literature. Further exploration of the structure-activity relationships across different pyrazolopyridine isomers is warranted to determine the potential of the [4,3-c] scaffold in mGlu4 modulation.

Inhibition of PEX14–PEX5 Protein–Protein Interaction

A significant area of investigation for 1H-pyrazolo[4,3-c]pyridine analogues has been the inhibition of the PEX14–PEX5 protein-protein interaction (PPI), a critical process for glycosomal protein import in Trypanosoma parasites, the causative agents of devastating diseases like sleeping sickness and Chagas disease. Disrupting this interaction leads to fatal metabolic consequences for the parasite, making it an attractive drug target.

Through a structure-guided drug discovery approach, a series of prototypic pyrazolo[4,3-c]pyridine derivatives were identified as the first inhibitors of this PPI. nih.gov These compounds were found to disrupt the glycosomal import of matrix proteins and exhibit nanomolar activity against T. brucei and T. cruzi in vitro. nih.gov

A detailed structure-activity relationship (SAR) study revealed key structural features for potent inhibition. An initial hit, a pyrazolo[4,3-c]pyridine derivative, disrupted the interaction of a PEX5-derived peptide with both T. brucei PEX14 (TbPEX14) and T. cruzi PEX14 (TcPEX14) with EC50 values of 265 and 539 μM, respectively. nih.gov Optimization of this hit led to the development of more potent analogues. For instance, the introduction of naphthalene (B1677914) moieties significantly improved the inhibitory activity. The hybrid molecule 29 demonstrated superior activity in the AlphaScreen TbPEX14–PEX5 PPI inhibition assay when compared to its parent compounds. nih.gov Further modifications led to compounds with EC50 values below 100 nM. acs.org

CompoundTbPEX14-PEX5 PPI Inhibition EC50 (µM)TcPEX14-PEX5 PPI Inhibition EC50 (µM)HsPEX14-PEX5 PPI Inhibition EC50 (µM)
1 265539>1000
4 224338>1000
13 51149240
14 28134145
29 10114120
46 1.1>250>250
47 0.8>250>250
48 185>250>250

This table presents a selection of 1H-Pyrazolo[4,3-c]pyridine analogues and their corresponding EC50 values for the inhibition of the PEX14–PEX5 protein-protein interaction in Trypanosoma brucei (Tb), Trypanosoma cruzi (Tc), and Homo sapiens (Hs). Data sourced from Dawidowski et al., 2020. nih.gov

Mechanistic Studies of Biological Action

The therapeutic potential of this compound analogues extends to their effects on fundamental cellular processes such as cell cycle progression and apoptosis. While direct studies on this specific scaffold are emerging, research on related pyrazolopyridine isomers provides valuable insights into the potential mechanisms of action.

Cell Cycle Progression Analysis

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Compounds that can modulate the cell cycle are therefore of significant interest as potential anticancer agents. Studies on the isomeric 1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated the ability of these compounds to act as cytotoxic agents by blocking cell cycle progression. mdpi.com For example, certain 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have been shown to arrest the cell cycle at the S or G2/M phase in different cancer cell lines. nih.gov Another study on a pyrazolo[3,4-d]pyridazine derivative reported induction of Sub G1 and G2/M cell cycle arrest. nih.gov While these findings are on different isomers, they suggest that the pyrazolopyridine core is a viable scaffold for developing compounds that interfere with cell cycle progression. Specific investigations into the effects of this compound analogues on the distribution of cells in the G1, S, and G2/M phases are needed to elucidate their specific impact on cell cycle control.

Apoptosis Induction Pathways (e.g., PARP-1 cleavage, Caspase 9 activation)

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its induction is a key mechanism for many anticancer drugs. The intrinsic pathway of apoptosis is often characterized by the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3. nih.gov A key substrate of activated caspase-3 is poly(ADP-ribose) polymerase-1 (PARP-1), and its cleavage is a well-established hallmark of apoptosis. nih.gov

Research on a novel pyrazolo[3,4-h]quinoline derivative demonstrated the induction of paraptotic cell death, a form of programmed cell death distinct from apoptosis, which in some cases can involve caspase-9 activation. researchgate.net However, in that study, the classic apoptotic markers of PARP and caspase-3 cleavage were not observed. researchgate.net In contrast, studies on 1H-pyrazolo[3,4-b]pyridine derivatives have shown the ability to induce apoptosis. mdpi.com For example, certain compounds from this series were found to induce both early and late apoptosis in cancer cell lines. mdpi.com While these studies on related isomers suggest the potential for pyrazolopyridine-based compounds to trigger apoptotic pathways, direct evidence of PARP-1 cleavage and caspase-9 activation by this compound analogues is required to confirm their specific mechanism of inducing cell death.

Autophagy Modulation (e.g., LC3 fragmentation)

Analogues of this compound, specifically those with a pyrazolo[3,4-d]pyrimidine scaffold, have been investigated for their role in modulating autophagy. Autophagy is a cellular process responsible for the degradation and recycling of cellular components. A key event in autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). This conversion, often observed as fragmentation or altered electrophoretic mobility, is a hallmark of autophagy induction.

In studies involving pyrazolo[3,4-d]pyrimidine derivatives as tyrosine kinase inhibitors, it was observed that these compounds can induce autophagy in cancer cells. This was evidenced by an increase in the formation of autophagosomes and the accumulation of LC3-II. For instance, treatment of human glioblastoma cell lines with pyrazolo[3,4-d]pyrimidine-based Src tyrosine kinase inhibitors led to a significant increase in the LC3-II/LC3-I ratio, indicating a stimulation of the autophagic process. While these findings are for a related class of compounds, they suggest that the broader pyrazolopyridine core structure may have the potential to influence autophagic pathways. Further research is needed to determine if this compound and its direct analogues similarly modulate autophagy and LC3 processing.

Inhibition of Cell Proliferation Markers (e.g., PCNA)

The pyrazolopyridine scaffold is a core component of various compounds designed to inhibit cell proliferation, a critical process in cancer development. Proliferating cell nuclear antigen (PCNA) is a key protein involved in DNA replication and repair, making it an important marker for cell proliferation and a target for anticancer therapies.

While direct studies on the inhibition of PCNA by this compound are not extensively documented, related pyrazolo[3,4-b]pyridine analogues have demonstrated significant anti-proliferative activity. For example, certain 1H-pyrazolo[3,4-b]pyridine derivatives have shown potent inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression and are often dysregulated in cancer. By inhibiting CDKs, these compounds can halt the cell cycle and prevent proliferation.

Furthermore, the broader class of pyrazolo[3,4-d]pyrimidine derivatives has been shown to inhibit cell viability and induce cell cycle arrest in various cancer cell lines, including those from hematological malignancies. frontiersin.orgmdpi.com These compounds often target kinases, such as Src, that are involved in signaling pathways that promote cell proliferation. mdpi.com The anti-proliferative effects of these related compounds suggest that the pyrazolo[4,3-c]pyridine scaffold could serve as a basis for the development of inhibitors targeting cell proliferation markers like PCNA, although direct evidence for this compound is still needed.

Interaction with Key Amino Acids in Binding Sites

The interaction of pyrazolo[4,3-c]pyridine analogues with the amino acid residues within the binding sites of their target proteins is crucial for their biological activity. Detailed structural and computational studies have provided insights into these interactions.

A notable example involves a series of pyrazolo[4,3-c]pyridine derivatives developed as inhibitors of the PEX14-PEX5 protein-protein interaction (PPI) in Trypanosoma brucei. acs.org In this study, docking models suggested that the central pyrazolo[4,3-c]pyridine scaffold plays a key role in binding. acs.org It was observed to form favorable π-π stacking interactions with the side chains of phenylalanine residues, specifically Phe17 and Phe34, within the binding pocket of PEX14. acs.org

Further optimization of these inhibitors revealed that substituents on the pyrazolo[4,3-c]pyridine core could form additional specific interactions. For instance, a phenyl residue attached to the scaffold was found to occupy a tryptophan pocket on the PEX14 surface, while an indole (B1671886) moiety filled a phenylalanine hotspot. acs.org The orientation of the pyrazolo[4,3-c]pyridine scaffold was critical for positioning these substituents correctly. acs.org Moreover, the introduction of polar groups that could form hydrogen bonds with charged amino acid residues, such as glutamate and aspartate, in the solvent-exposed regions of the binding site was also shown to be a viable strategy for improving affinity. acs.org

These findings highlight the versatility of the pyrazolo[4,3-c]pyridine scaffold in engaging in various types of interactions, including hydrophobic contacts, π-π stacking, and hydrogen bonding, with key amino acids in a protein binding site.

Table of Key Amino Acid Interactions for a Pyrazolo[4,3-c]pyridine Analogue

Interacting ResidueType of Interaction
Phenylalanine (Phe17)π-π stacking
Phenylalanine (Phe34)π-π stacking
Tryptophan (Trp)Hydrophobic interaction (with phenyl substituent)
Phenylalanine (Phe)Hydrophobic interaction (with indole substituent)
Glutamate (Glu)Potential for polar interaction
Aspartate (Asp)Potential for polar interaction

Structure Activity Relationship Sar Studies and Structural Optimization

Impact of Substituent Variation at Distinct Positions on Biological Activity

Systematic modifications of the 1H-pyrazolo[4,3-c]pyridine scaffold have demonstrated that even minor changes in substituents can lead to significant variations in biological activity. Methods have been developed for the variation of substituents at five different positions around the bicyclic core of related compounds like 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, allowing for the generation of compound libraries with two- or three-point diversity. soton.ac.ukresearchgate.net This approach is crucial for exploring the chemical space around the scaffold to identify key areas that influence target binding and efficacy.

In a study focused on pyrazolo[4,3-c]pyridine derivatives as inhibitors of the PEX14–PEX5 protein–protein interaction (PPI), researchers conducted a thorough investigation into the effects of substituents at different positions. acs.org An initial hit compound, which featured a phenyl group and an indole (B1671886) moiety, was systematically modified to probe the SAR. The docking studies suggested that the phenyl residue of this initial compound occupied the Trp pocket on the surface of the target protein, Trypanosoma brucei PEX14, while the indole portion filled the Phe hotspot. acs.org

Further investigation into the solvent-exposed region of the molecule revealed that a compound lacking a substituent at the N-1 position of the pyrazole (B372694) ring had a slightly reduced ability to disrupt the PEX5 interaction with PEX14 from both T. brucei and T. cruzi, and it was inactive against the human protein. acs.org The introduction of a hydroxyethyl (B10761427) group at this position did not lead to superior activity. Moreover, carboxylate derivatives proved to be inactive, highlighting the sensitivity of this region to modification. acs.org

Identification of Key Pharmacophoric Features for Target Interaction

The identification of key pharmacophoric features is essential for understanding how ligands bind to their biological targets and for designing more effective molecules. For the 1H-pyrazolo[4,3-c]pyridine scaffold, several key features have been elucidated through a combination of computational modeling and experimental testing.

In the context of PEX14–PEX5 PPI inhibitors, a structure-based drug discovery approach was employed. acs.org The central pyrazolo[4,3-c]pyridine scaffold itself was identified as a key feature, as it was observed to lie over Phe17 and Phe34 residues of the target protein, facilitating favorable π–π stacking interactions. Another critical pharmacophoric element is the presence of aromatic residues that can occupy specific pockets on the protein surface. For instance, a phenyl ring was found to fit into the Trp pocket of PEX14, while an indole or naphthalene (B1677914) system could fill the Phe hotspot. acs.org

Furthermore, the study highlighted a third pharmacophoric feature: a connecting aromatic ring that could allow for additional π-stacking interactions, exploiting the presence of "protruding" Phe17 and Phe34 side-chains on the target. acs.org The arrangement of hydrogen bond donors and acceptors in the bicyclic core of related 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones is also considered a key feature, fulfilling the requirements for ATP competitive binding to kinase enzymes. soton.ac.ukresearchgate.net

The following table summarizes the key pharmacophoric features identified for the pyrazolo[4,3-c]pyridine scaffold in the context of PEX14-PEX5 PPI inhibition:

Pharmacophoric FeatureRole in Target InteractionReference
Pyrazolo[4,3-c]pyridine Coreπ–π stacking with Phe17 and Phe34 residues acs.org
Aromatic Substituent (e.g., Phenyl)Occupies the Trp pocket on the PEX14 surface acs.org
Aromatic Substituent (e.g., Indole, Naphthalene)Fills the Phe hotspot on the PEX14 surface acs.org
Connecting Aromatic RingAllows for additional π-stacking interactions acs.org
Methoxy (B1213986) Group on NaphthaleneCrucial for high-affinity interaction with TbPEX14 acs.org

Rational Design and Lead Optimization Strategies

The development of potent 1H-pyrazolo[4,3-c]pyridine-based compounds has been guided by rational design and lead optimization strategies. These approaches leverage structural information from both the ligand and the target to make informed decisions about chemical modifications.

A prominent example of rational design is the development of PEX14–PEX5 PPI inhibitors. acs.org Starting from an initial hit identified through in silico screening, a medicinal chemistry program was initiated. The binding mode of the initial hit, as suggested by molecular docking, served as a roadmap for further modifications. The strategy involved exploring the SAR of the solvent-exposed region and making targeted changes to improve potency and selectivity. acs.org

One successful strategy was the creation of a hybrid molecule by merging the structural features of two distinct ligands. acs.org This approach was based on the observation that the orientation of the central pyrazolo[4,3-c]pyridine scaffold in both parent compounds was identical, suggesting that a combination of their features could lead to a more potent inhibitor. This hypothesis was confirmed experimentally, as the resulting hybrid molecule showed superior activity. acs.org

For the development of kinase inhibitors, the strategy has involved exploring efficient and regioselective synthetic routes to create functionalized 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones. soton.ac.ukresearchgate.net These routes were adapted for parallel synthesis, enabling the creation of a library of compounds for screening. This library-based approach, combined with methods for substituent variation at multiple positions, is a key strategy for lead discovery and optimization. soton.ac.ukresearchgate.net

Positional Effects of Functional Groups on Efficacy and Selectivity

The position of functional groups on the 1H-pyrazolo[4,3-c]pyridine scaffold has a dramatic effect on the efficacy and selectivity of the resulting compounds. The development of synthetic methods that allow for precise control over the placement of substituents is therefore of paramount importance.

Research on 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones has focused on devising methods for substituent variation at five distinct positions around the bicyclic core. soton.ac.ukresearchgate.net This allows for a systematic investigation of how the placement of different functional groups influences the interaction with biological targets, such as kinases. The ability to generate sets of compounds with two- or three-point diversity provides a powerful tool for dissecting the positional effects of various substituents. soton.ac.ukresearchgate.net

In the development of PEX14–PEX5 PPI inhibitors, the positional effects of a methoxy group on a naphthalene substituent were found to be critical. acs.org A derivative with a methoxy group at the C-4 position of the naphthalene ring was highly active, while compounds lacking this group were significantly less potent. This demonstrates a clear positional effect, where the presence of a small functional group in a specific location is essential for high-affinity binding. acs.org

The following table illustrates the impact of positional changes on the activity of pyrazolo[4,3-c]pyridine derivatives as TbPEX14-PEX5 PPI inhibitors:

CompoundKey Substituent and PositionActivityReference
Hybrid Molecule 29Methoxy group at C-4 of naphthaleneSuperior activity acs.org
Derivative 30Lacks methoxy group at C-4 of naphthaleneSignificantly less active acs.org
Derivative 31Lacks methoxy group at C-4 of naphthaleneSignificantly less active acs.org

Development of Kinase-Focused Libraries

The 1H-pyrazolo[4,3-c]pyridine scaffold is considered an attractive framework for the development of kinase inhibitors. This is due in part to the arrangement of hydrogen bond donors and acceptors within the bicyclic core, which can mimic the interactions of ATP with the kinase hinge region. soton.ac.ukresearchgate.net

To exploit this potential, researchers have focused on the development of kinase-focused libraries based on the 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one scaffold. soton.ac.ukresearchgate.net The strategy involves the creation of efficient and regioselective synthetic routes that are amenable to parallel synthesis. This allows for the rapid generation of a diverse collection of compounds, each with unique substituents at various positions around the core structure. soton.ac.ukresearchgate.net

These libraries are designed to be screened against a panel of kinases and other cancer-related drug targets. By systematically varying the substituents, these libraries can be used to probe the SAR for different kinase targets, ultimately leading to the identification of potent and selective inhibitors. The development of such focused libraries is a key step in the drug discovery process, providing a rich source of starting points for new therapeutic agents. soton.ac.ukresearchgate.net

Advanced Applications and Future Research Directions

Development as Fluorescent Probes and pH Indicators

The inherent photophysical properties of the pyrazole (B372694) and fused pyridine (B92270) ring systems form the basis for the development of fluorescent probes and pH indicators. While direct studies on 1H-Pyrazolo[4,3-c]pyridin-3-ol for these applications are nascent, the broader class of pyrazole derivatives has shown significant promise. These compounds are notable for their high synthetic versatility and structural diversity, which allows for the fine-tuning of their electronic properties.

The N-heteroaromatic scaffold of pyrazolo[4,3-c]pyridines offers exceptional electronic characteristics and biocompatibility, making them suitable for bioimaging applications. For instance, related 1H-pyrazolo[3,4-b]quinoline derivatives have been successfully utilized as fluorescent sensors for detecting metal cations like Zn2+. These sensors operate on mechanisms such as Photoinduced Electron Transfer (PET), where the fluorescence is quenched in the free state and enhanced upon binding to the target ion. This "turn-on" fluorescence is highly desirable for biological imaging. The development of probes based on the this compound backbone could similarly lead to sensors for specific ions or changes in the microenvironment, such as pH, by strategically modifying the core structure with appropriate recognition moieties.

Potential in In Vivo Imaging Technologies

The promising fluorescent properties of pyrazolo-pyridine derivatives underpin their potential for in vivo imaging applications. This non-invasive technology is a cornerstone of modern drug discovery and diagnostics, allowing for the real-time monitoring of biological processes in living organisms. The use of such imaging can significantly reduce the number of animals required in preclinical studies by enabling longitudinal measurements in the same subject. nih.gov

Fluorescent probes for in vivo imaging, particularly those operating in the near-infrared (NIR) window, are of great interest as they allow for deeper tissue penetration and reduced background autofluorescence. The pyrazolo[4,3-c]pyridine scaffold, with its adaptable electronic structure, presents a viable platform for the design of such NIR probes. By extending the conjugation of the aromatic system, it is theoretically possible to shift the emission wavelength of these compounds into the NIR region. Furthermore, the good membrane permeability and biocompatibility reported for pyrazole derivatives are crucial attributes for successful in vivo imaging agents. acs.org These probes could be designed to target specific enzymes, receptors, or other biomarkers to visualize disease states at a molecular level.

Role as Bioisosteres in Drug Design (e.g., Purine (B94841) Analogues)

Bioisosterism, the strategy of replacing a functional group in a molecule with another group of similar physical and chemical properties, is a fundamental concept in drug design. The 1H-pyrazolo[4,3-c]pyridine core is recognized as a bioisostere of purine. This structural mimicry allows these compounds to interact with biological targets that recognize purines, such as kinases and other ATP-binding proteins.

The pyrazolo[1,5-a]-1,3,5-triazine scaffold, a close analogue, has been shown to perfectly mimic the biophysicochemical properties of the purine ring. nih.gov This mimicry is a key reason for the broad range of biological activities exhibited by pyrazolopyridine derivatives, including their investigation as anticancer agents targeting kinases. The replacement of the purine core with a pyrazolo[4,3-c]pyridine scaffold can lead to improved potency, selectivity, and pharmacokinetic properties. For example, this strategy has been employed to develop potent inhibitors of cyclin-dependent kinases (CDKs). nih.gov

Exploration in Combination Therapies

Information regarding the exploration of this compound or its derivatives in combination therapies is not available in the reviewed scientific literature.

Emerging Therapeutic Areas for this compound Derivatives

The versatility of the this compound scaffold has led to its investigation in a wide array of therapeutic areas. The ability to introduce diverse substituents at various positions of the bicyclic ring system allows for the generation of large libraries of compounds for screening against different biological targets.

Therapeutic Area Target/Mechanism of Action Key Findings
Inflammatory Diseases Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO) Novel pyrazolo[4,3-c]pyridine derivatives have been identified as a new class of SSAO inhibitors, showing potential as anti-inflammatory agents. googleapis.com
Type 2 Diabetes Agonism of GPR119 A novel class of 1H-pyrazolo[3,4-c]pyridine derivatives has been designed and synthesized as potent GPR119 agonists. nih.gov
Infectious Diseases (Trypanosomiasis) Inhibition of PEX14–PEX5 Protein–Protein Interaction Pyrazolo[4,3-c]pyridine derivatives are the first identified inhibitors of this interaction in Trypanosoma, demonstrating trypanocidal activity. acs.org
Various Diseases (as Carbonic Anhydrase Inhibitors) Inhibition of Carbonic Anhydrase (CA) isoforms Pyrazolo[4,3-c]pyridine sulfonamides have shown inhibitory activity against human CA isoforms, with some derivatives being more potent than the standard drug acetazolamide against specific isoforms. mdpi.com
Cancer and Immune-related Disorders Inhibition of TANK-binding kinase 1 (TBK1) A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as potent and selective TBK1 inhibitors, which play a role in innate immunity and oncogenesis. nih.gov
Cancer Inhibition of various kinases (e.g., EGFR) Pyrazolo[4,3-c]pyridine derivatives have demonstrated antitumor activity, with some compounds showing potent inhibitory effects on cancer cell lines.
Pain and Inflammation Inhibition of Cyclooxygenase-2 (COX-2) Pyrazolo[4,3-c]quinolone derivatives have been identified as selective COX-2 inhibitors. researchgate.net

Challenges and Opportunities in Drug Discovery and Development

Despite the significant therapeutic potential of this compound derivatives, several challenges remain in their development as clinical candidates.

Challenges:

Synthesis: The synthesis of specifically substituted pyrazolo[4,3-c]pyridines can be complex. Achieving regioselectivity during the construction of the fused ring system and subsequent functionalization often requires multi-step synthetic routes and careful optimization of reaction conditions. rsc.orgmdpi.com

Selectivity: For many targets, particularly kinases, achieving high selectivity is crucial to minimize off-target effects and associated toxicities. The development of highly selective inhibitors requires a deep understanding of the structural biology of the target and extensive structure-activity relationship (SAR) studies.

Pharmacokinetics and Toxicity: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is essential. Poor pharmacokinetic profiles or unforeseen toxicity can halt the development of otherwise promising compounds. While some pyridine derivatives have shown toxicity, careful molecular design can mitigate these risks.

Opportunities:

Broad Biological Activity: The pyrazolo[4,3-c]pyridine scaffold has demonstrated a remarkable range of biological activities, offering a rich starting point for drug discovery programs in multiple therapeutic areas. researchgate.net

Fragment-Based Drug Discovery (FBDD): The heterocyclic nature of the pyrazolo[4,3-c]pyridine core makes it an attractive fragment for FBDD. This approach, which starts with small, low-complexity molecules that bind weakly to the target, can be a more efficient way to develop potent and selective drug candidates. rsc.org

Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of biological targets allows for the rational design of pyrazolo[4,3-c]pyridine derivatives with improved affinity and selectivity.

Vectorial Functionalization: The development of synthetic methods that allow for the selective elaboration of the pyrazolo[4,3-c]pyridine scaffold along multiple growth vectors provides a powerful tool for optimizing the interaction of these molecules with their biological targets. rsc.org

Q & A

Q. What are common synthetic routes for 1H-Pyrazolo[4,3-c]pyridin-3-ol derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]pyridine with potassium carbonate and dimethylaminoethyl chloride hydrochloride in DMF at 85°C for 1 hour yields substituted derivatives. Purification via flash chromatography (5–10% triethylamine/ethyl acetate) followed by crystallization with methanol and ethyl ether is standard . Pyridyl substitutions can be introduced using pyridine-4-carboxaldehyde in place of benzaldehyde during intermediate preparation .

Q. How are purification and characterization typically performed for these compounds?

  • Methodological Answer : Purification often involves flash chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) or recrystallization using methanol-ether . Characterization employs 1H^1 \text{H} and 13C^13 \text{C} NMR to confirm substituent positions and molecular structure. Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures purity (>95%) . For hygroscopic derivatives, drying under vacuum with anhydrous MgSO4_4 is critical .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Derivatives such as 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid methyl ester should be stored at 2–8°C in airtight containers to prevent hydrolysis or oxidation. Predicted physicochemical properties (e.g., density 1.403 g/cm3^3, pKa ~10.07) suggest sensitivity to moisture, necessitating desiccants .

Advanced Research Questions

Q. What strategies are effective for introducing substituents to enhance kinase inhibitory activity?

  • Methodological Answer : Introducing pyridyl groups at positions 3 and 6 via Suzuki-Miyaura coupling improves binding to kinase ATP pockets. For example, 1-methyl-3,6-di-(2-pyridyl)-1H-pyrazolo[4,3-c]pyridine (81% yield) shows enhanced activity due to π-π stacking and hydrogen bonding. Optimizing solvent polarity (DMF or THF) and reaction time (1–5 hours) minimizes byproducts . Computational docking (e.g., using PDB structures) can guide substituent selection .

Q. How can researchers resolve contradictions in mechanisms of action (e.g., autophagy induction vs. apoptosis)?

  • Methodological Answer : Use multi-modal assays:
  • Autophagy : Measure LC3-II/LC3-I ratio via Western blotting and monitor autophagosome formation with GFP-LC3 reporters .
  • Apoptosis : Perform Annexin V/PI staining and caspase-3 activation assays.
    For 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP), simultaneous mTOR/p70S6K inhibition and autophagy induction were confirmed via phospho-specific antibodies and lysosomal inhibitors (e.g., chloroquine) .

Q. What in silico methods predict biological activity prior to synthesis?

  • Methodological Answer : Molecular dynamics simulations (e.g., using GROMACS) assess binding stability to targets like CRF-1 receptors. QSAR models trained on substituent electronic parameters (Hammett σ) predict bioavailability. For example, logP calculations (AlogPS) guide solubility optimization for CNS penetration . Databases like PISTACHIO and REAXYS prioritize synthetic routes with >90% feasibility scores .

Q. How can reaction yields be optimized for sterically hindered derivatives?

  • Methodological Answer :
  • Temperature : Increase to 90–120°C to overcome kinetic barriers (e.g., N-alkylation of 3-(4-pyridyl)-1H-pyrazolo[4,3-c]pyridine with bromoethyl phthalimide) .
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems.
  • Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Methodological Answer :
  • Dose-Response Curves : Compare EC50_{50} values under standardized conditions (e.g., CCK-8 assays with 48-hour exposure) .
  • Cell Line Variability : Test compounds on multiple lines (e.g., PC3 vs. LNCaP for prostate cancer) to assess tissue-specific effects.
  • Metabolic Stability : Evaluate hepatic microsomal degradation to identify artifacts from metabolite interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.